4-(morpholine-4-sulfonyl)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide
CAS No.: 1105211-46-8
Cat. No.: VC4528881
Molecular Formula: C20H21F3N2O5S
Molecular Weight: 458.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105211-46-8 |
|---|---|
| Molecular Formula | C20H21F3N2O5S |
| Molecular Weight | 458.45 |
| IUPAC Name | 4-morpholin-4-ylsulfonyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide |
| Standard InChI | InChI=1S/C20H21F3N2O5S/c21-20(22,23)16-2-1-3-17(14-16)30-11-8-24-19(26)15-4-6-18(7-5-15)31(27,28)25-9-12-29-13-10-25/h1-7,14H,8-13H2,(H,24,26) |
| Standard InChI Key | MGWJFTFIPGZQLW-UHFFFAOYSA-N |
| SMILES | C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCOC3=CC=CC(=C3)C(F)(F)F |
Introduction
4-(Morpholine-4-sulfonyl)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide is a synthetic organic compound with potential applications in medicinal chemistry and material sciences. This article provides a detailed exploration of its chemical structure, properties, synthesis, and potential applications.
Chemical Identity
| Property | Value |
|---|---|
| IUPAC Name | 4-(Morpholine-4-sulfonyl)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide |
| Molecular Formula | C17H17F3N2O4S |
| Molecular Weight | 402.4 g/mol |
| SMILES Representation | C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F |
| InChI Key | JKVHSKBIMWRRHK-UHFFFAOYSA-N |
The compound features a morpholine-4-sulfonyl group attached to a benzamide backbone, with a trifluoromethyl-substituted phenoxyethyl side chain. These structural elements contribute to its unique physicochemical properties.
Structural Features
3.1 2D and 3D Representations
The compound exhibits a planar aromatic system with a sulfonamide functional group, enhancing its solubility and reactivity. The trifluoromethyl group increases lipophilicity and metabolic stability.
3.2 Functional Groups
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Morpholine ring: Provides hydrophilicity and potential for hydrogen bonding.
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Sulfonamide moiety: Contributes to bioactivity by interacting with biological targets.
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Trifluoromethyl group: Enhances electron-withdrawing effects, improving pharmacokinetics.
Synthesis
The synthesis of 4-(morpholine-4-sulfonyl)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide typically involves:
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Step 1: Preparation of the Benzamide Core
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Reacting benzoyl chloride with ethylenediamine derivatives under controlled conditions.
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Step 2: Introduction of the Morpholine-Sulfonyl Group
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Sulfonation using morpholine and chlorosulfonic acid.
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Step 3: Attachment of the Trifluoromethyl Phenoxy Group
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Coupling the trifluoromethyl phenol derivative via etherification.
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Applications
Potential applications include:
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Pharmaceuticals: As a lead compound for antimicrobial or anticancer drug development.
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Material Science: The trifluoromethyl group may enhance thermal stability, making it suitable for specialty polymers or coatings.
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